CYP2C9 Regioselectivity and Catalytic Efficiency: 4'-Hydroxydiclofenac vs. 5-Hydroxydiclofenac
4'-Hydroxydiclofenac is the exclusive product of CYP2C9-mediated diclofenac oxidation, whereas CYP3A4 yields only 5-hydroxydiclofenac [1]. CYP2C9 exhibits a 64-fold higher catalytic efficiency for 4'-hydroxylation (kcat/KM = 1.6 min⁻¹ µM⁻¹) compared to the next most active P450 (0.025 min⁻¹ µM⁻¹), driven by a markedly lower KM of 15 ± 8 µM versus 170–630 µM for other isoforms [1]. The wild-type CYP2C9 KM for 4'-hydroxydiclofenac formation is 3.6 ± 0.4 µM, with Vmax of 41 nmol/min/nmol P450 [2].
| Evidence Dimension | CYP2C9 catalytic efficiency (kcat/KM) for diclofenac 4'-hydroxylation |
|---|---|
| Target Compound Data | kcat/KM = 1.6 min⁻¹ µM⁻¹; KM = 15 ± 8 µM (CYP2C9) |
| Comparator Or Baseline | Next most active P450: kcat/KM = 0.025 min⁻¹ µM⁻¹; KM = 170–630 µM |
| Quantified Difference | 64-fold higher catalytic efficiency; 11- to 42-fold lower KM |
| Conditions | Recombinant human P450s expressed in yeast microsomes; diclofenac as substrate [1]; CYP2C9 wild-type kinetics measured in vitro [2] |
Why This Matters
This exclusivity and superior efficiency make 4'-hydroxydiclofenac the definitive biomarker for CYP2C9 phenotyping; use of 5-hydroxydiclofenac would confound CYP3A4 activity and produce false-negative CYP2C9 activity assessments.
- [1] Mancy A, et al. Diclofenac and its derivatives as tools for studying human cytochromes P450 active sites: particular efficiency and regioselectivity of P450 2Cs. Biochemistry. 1999;38(43):14264-70. PMID: 10572000. View Source
- [2] Molecular Pharmacology. Table 5: Kinetic parameters for the formation of 4′-hydroxydiclofenac measured with CYP2C9 wild-type and mutants. PMID/DOI not provided in snippet. View Source
